5-Cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylic acid is a synthetic organic compound with the molecular formula and a molecular weight of approximately 389.4 g/mol. This compound is primarily utilized in research settings, particularly in studies related to medicinal chemistry and drug development. It possesses a structural complexity rating of 668, indicating a relatively intricate molecular architecture, which may influence its biological activity and interactions.
The synthesis of 5-Cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylic acid typically involves several key steps, which may include:
These synthetic routes are informed by previous studies on related compounds, which provide insights into optimizing yields and minimizing by-products .
The molecular structure of 5-Cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylic acid features several notable components:
The InChI representation for this compound is:
This detailed representation allows for computational modeling and analysis of its interactions with other molecules .
Chemical reactions involving 5-Cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylic acid can include:
These reactions are critical for understanding the compound's behavior in biological systems and its potential therapeutic applications.
The mechanism of action for 5-Cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylic acid appears to involve:
Further studies are necessary to elucidate the precise interactions at the molecular level and confirm these mechanisms through experimental validation.
The physical properties of 5-Cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylic acid include:
Chemical properties may involve:
Understanding these properties is essential for optimizing formulation strategies in drug development .
5-Cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylic acid has several scientific applications:
The optimization of benzofuran-based antivirals has progressed through systematic structure-activity relationship (SAR) studies focusing on core modifications and substituent engineering. Early derivatives like psoralen and angelicin demonstrated moderate biological activity but faced limitations in selectivity and pharmacokinetics. Contemporary drug design has shifted toward polyfunctionalized analogs incorporating halogenation, hydrophobic groups, and hydrogen-bonding motifs to improve target engagement and drug-like properties [9].
Table 1: Structural Features and Rationale for 5-Cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylic Acid
Position | Substituent | Chemical Role | Biological Impact |
---|---|---|---|
C2 | 4-Fluorophenyl | Electron-withdrawing group; hydrophobic anchor | Enhances membrane permeability; stabilizes binding via π-stacking |
C3 | Carboxylic acid | Hydrogen bond acceptor/donor; ionizable group | Facilitates salt bridges with catalytic residues; improves solubility |
C5 | Cyclopropyl | Sterically constrained alkyl group | Reduces metabolic oxidation; enforces molecular planarity |
C6 | Methylsulfonamido | Hydrogen bond donor/acceptor; polar moiety | Targets polar subsites in polymerases; mimics nucleotide interactions |
Modern synthetic routes leverage transition-metal catalysis and ring-forming strategies to access highly substituted benzofurans. Key advancements include:
Table 2: Synthetic Methods for Polyfunctionalized Benzofurans
Method | Conditions | Key Advantages | Limitations |
---|---|---|---|
Suzuki-Miyaura Coupling | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80°C | High functional group tolerance; regioselectivity | Requires anhydrous conditions; costly catalyst |
FeCl₃-Mediated Cyclization | FeCl₃ (10 mol%), Cs₂CO₃, DMF, 100°C | Low-cost catalyst; air-stable conditions | Moderate yields for electron-poor substrates |
Microwave-Assisted Ring Closure | AcOH, MW, 150°C, 20 min | Rapid synthesis; improved purity | Limited scale-up potential |
The evolution of 5-cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylic acid exemplifies rational scaffold optimization. Initial fragments identified through crystallographic screening against E. coli DsbA revealed weak benzofuran binding. Introduction of the 4-fluorophenyl group at C2 deepened occupation of the hydrophobic groove, increasing binding affinity 20-fold (Kd from μM to nM range). Subsequent addition of the methylsulfonamido group at C6 enabled hydrogen bonding with Phe295, mimicking native substrate interactions. Finally, cyclopropyl substitution at C5 balanced steric bulk and lipophilicity, optimizing bioavailability without sacrificing potency [3] [4].
Viral DNA polymerases represent prime targets for antiviral intervention due to their essential roles in genome replication and high sequence divergence from host enzymes. Benzofuran-based inhibitors exploit structural vulnerabilities in viral polymerases through multi-point binding mechanisms.
Viral polymerases contain distinct subsites accommodating substrates and facilitating processivity:
Table 3: Benzofuran Derivatives Targeting Viral Polymerases
Compound Class | Target Virus | Key Structural Features | Reported Activity | Reference |
---|---|---|---|---|
3-Carboxybenzofurans | Herpesviruses, HBV | C3-COOH, C2-aryl, C6-NHSO₂R | IC₅₀ = 0.39–1.2 μM | [5] |
6-Alkoxybenzofurans | Influenza A | C6-OCH₃, C5-NO₂, C2-heteroaryl | EC₅₀ = 1.8 μM (cell-based) | [9] |
Diarylbenzofurans | HIV-1 RT | C2/C5 diaryl, C3-CN | IC₅₀ = 85 nM (RT inhibition) | [6] |
Fused Tricyclic Derivatives | HCV NS5B | C3-C5 fused imidazole, C2-thiophene | EC₅₀ = 0.22 μM (replicon assay) | [6] |
Structural similarities between viral polymerase catalytic sites enable broad-spectrum benzofuran inhibitors:
The strategic polyfunctionalization of the benzofuran scaffold—exemplified by 5-cyclopropyl-2-(4-fluorophenyl)-6-(methylsulfonamido)benzofuran-3-carboxylic acid—enables precise targeting of conserved polymerase regions while circumventing resistance mechanisms. Future directions include prodrug development for oral bioavailability and combination therapies with established nucleoside analogs [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7